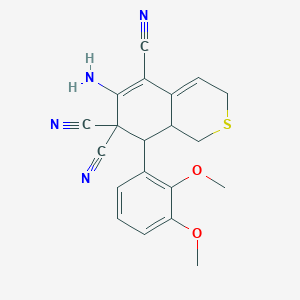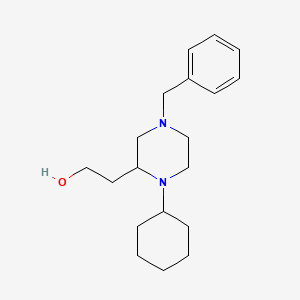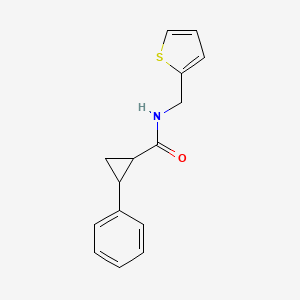
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CTDP is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, anti-proliferative activity, and antimicrobial activity. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, with no adverse effects reported in animal studies.
实验室实验的优点和局限性
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its low toxicity profile, easy synthesis, and broad range of potential applications. However, its low solubility in water and limited availability may pose limitations for some experiments.
未来方向
For 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide may also be used as a lead compound for the development of new drugs with improved potency and selectivity.
合成方法
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid chloride in the presence of a base, or the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid anhydride in the presence of a base. The yield of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide varies depending on the method used, with the highest yield reported to be 80%.
科学研究应用
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields, including neuroprotection, cancer treatment, and antimicrobial activity. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neuronal cells from oxidative stress and reduce inflammation. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have activity against various bacteria and fungi.
属性
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-10-12-7-4-8-18-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCOTCJFPRKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7294947 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

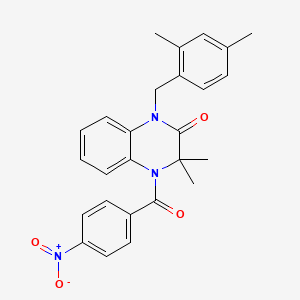
![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)

![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
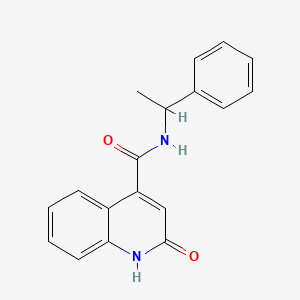
![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)
